molecular formula C10H16O3 B14409436 2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal CAS No. 85757-71-7

2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal

Cat. No.: B14409436
CAS No.: 85757-71-7
M. Wt: 184.23 g/mol
InChI Key: HLNSCECLAIWTQU-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal is an organic compound with a complex structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal is unique due to its specific structure, which includes both an enal (alkenal) and a dioxolane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

85757-71-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-2-enal

InChI

InChI=1S/C10H16O3/c1-9(8-11)4-3-5-10(2)12-6-7-13-10/h4,8H,3,5-7H2,1-2H3

InChI Key

HLNSCECLAIWTQU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(OCCO1)C)C=O

Origin of Product

United States

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